molecular formula C9H12ClN3 B1425248 [(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride CAS No. 1269225-31-1

[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride

Cat. No.: B1425248
CAS No.: 1269225-31-1
M. Wt: 197.66 g/mol
InChI Key: SADGDUMVBMHPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Indazole Chemistry

The indazole chemical framework was first characterized by Emil Fischer in 1883, who described it as a pyrazole ring fused with a benzene ring, establishing the foundation for subsequent research into this heterocyclic system. Fischer's pioneering work involved the synthesis of indazole through the heating of ortho-hydrazine cinnamic acid, marking the beginning of systematic studies into this important class of nitrogen-containing compounds. The early development of indazole chemistry was closely linked to the broader exploration of heterocyclic compounds during the late nineteenth and early twentieth centuries, when chemists began to recognize the potential significance of these structures in biological systems.

The evolution of indazole chemistry progressed significantly throughout the twentieth century, with researchers developing increasingly sophisticated synthetic methodologies. The Fischer indole synthesis, discovered in 1883, became a cornerstone technique that enabled the preparation of various indazole derivatives and continues to influence modern synthetic approaches. This method involves the reaction of substituted phenylhydrazines with aldehydes or ketones under acidic conditions, producing the aromatic heterocycle through a well-defined mechanistic pathway involving phenylhydrazone formation, isomerization, and cyclization.

During the mid-twentieth century, the pharmacological potential of indazole derivatives became increasingly apparent, leading to intensified research efforts focused on structure-activity relationships and therapeutic applications. The recognition that indazole derivatives could exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antiarrhythmic properties, drove the development of more efficient synthetic routes and comprehensive screening programs. This period also witnessed the emergence of sophisticated analytical techniques that enabled detailed characterization of indazole compounds and their biological targets.

Significance of [(5-Methyl-1H-indazol-3-yl)methyl]amine Hydrochloride in Chemical Research

This compound occupies a unique position within indazole chemistry due to its specific substitution pattern and functional group composition. The compound features a methyl group at the 5-position of the indazole ring and an aminomethyl substituent at the 3-position, creating a molecular architecture that combines the inherent pharmacophore properties of the indazole core with strategically placed functional groups that can participate in diverse chemical interactions. This particular substitution pattern is significant because it provides multiple sites for potential biological activity while maintaining the stability and synthetic accessibility that make the compound valuable for research applications.

The hydrochloride salt form of this compound enhances its utility in research contexts by improving solubility characteristics and providing a stable, crystalline form suitable for analytical studies and biological evaluations. The protonated amino group in the hydrochloride salt can participate in hydrogen bonding interactions and electrostatic associations with biological targets, potentially influencing the compound's binding affinity and selectivity profiles. Research has indicated that indazole derivatives with aminomethyl substituents at the 3-position often exhibit enhanced biological activity compared to their unsubstituted counterparts, suggesting that this structural feature may be crucial for optimal therapeutic effects.

Contemporary research initiatives have identified this compound as a compound of interest for various applications, including its potential role as a kinase inhibitor and its utility as a synthetic intermediate for more complex indazole-based molecules. The compound's molecular structure allows for further chemical modifications, making it a valuable building block for medicinal chemistry programs focused on developing novel therapeutic agents. Studies have demonstrated that the indazole scaffold can be effectively incorporated into drug design strategies, particularly for conditions requiring modulation of cellular signaling pathways.

Overview of Indazole Derivatives in Scientific Literature

The scientific literature contains extensive documentation of indazole derivatives and their diverse applications across multiple research domains. Indazole-containing compounds have been extensively investigated as kinase inhibitors, with numerous examples demonstrating potent and selective activity against various target enzymes. Research has shown that indazole derivatives can effectively inhibit tyrosine kinases and serine/threonine kinases, making them valuable tools for studying cellular signaling mechanisms and developing targeted therapies for cancer and other diseases.

Fragment-based drug discovery approaches have proven particularly successful for indazole derivatives, as demonstrated by recent work on indazole-based axl kinase inhibitors. These studies utilized high-concentration biochemical screening to identify indazole fragment hits, which were subsequently optimized through structure-guided design to yield potent inhibitors with favorable pharmacological properties. The fragment optimization process revealed key structural requirements for activity, including specific substitution patterns on the indazole core and complementary functional groups that enhance target engagement.

Table 1: Significant Indazole Derivatives in Pharmaceutical Applications

Compound Name Therapeutic Application Key Structural Features Development Status
Pazopanib Tyrosine kinase inhibitor Substituted indazole core FDA approved
Niraparib Poly(adenosine diphosphate-ribose) polymerase inhibitor Indazole-3-carboxamide FDA approved
Axitinib Vascular endothelial growth factor receptor inhibitor Indazole pyrimidine FDA approved
Benzydamine Anti-inflammatory agent Indazole with local anesthetic properties Marketed

The literature also documents significant advances in synthetic methodologies for indazole preparation, including novel approaches such as aryne annulation reactions and metal-catalyzed cyclization processes. One-pot synthesis methods have been developed that enable efficient preparation of substituted indazoles from readily available starting materials, facilitating access to diverse structural analogs for biological screening. These synthetic innovations have expanded the chemical space accessible to researchers and enabled the preparation of previously challenging indazole derivatives.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass several interconnected areas of investigation designed to fully characterize this compound's chemical and biological properties. Current research efforts focus on elucidating the compound's mechanism of action through detailed studies of its interactions with specific molecular targets, particularly kinases involved in cellular signaling pathways. These investigations aim to understand how the compound's structural features contribute to its biological activity and to identify potential therapeutic applications.

Synthetic chemistry research objectives include the development of improved preparative methods for this compound and related analogs. Researchers are investigating various synthetic routes that can provide access to this compound with enhanced efficiency and reduced environmental impact. These studies involve optimization of reaction conditions, exploration of alternative starting materials, and development of scalable processes suitable for larger-scale preparation.

Table 2: Research Methodologies Applied to Indazole Derivative Studies

Research Area Methodology Objectives Expected Outcomes
Structural Characterization Nuclear magnetic resonance spectroscopy, mass spectrometry Complete structural confirmation Verified molecular structure
Biological Activity Enzyme inhibition assays, cell-based screening Activity profiling Quantitative activity data
Synthetic Chemistry Reaction optimization, route exploration Improved preparation methods Enhanced synthetic efficiency
Computational Studies Molecular modeling, docking studies Structure-activity relationships Predictive models

Structure-activity relationship studies represent another critical research objective, focusing on understanding how modifications to the indazole core and substituent groups affect biological activity. These investigations involve the synthesis and evaluation of systematic structural analogs to identify key pharmacophoric elements and optimize activity profiles. The scope of these studies extends to exploring the effects of different substituents at various positions on the indazole ring, as well as modifications to the aminomethyl side chain.

Properties

IUPAC Name

(5-methyl-2H-indazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-6-2-3-8-7(4-6)9(5-10)12-11-8;/h2-4H,5,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADGDUMVBMHPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Core Indazole Synthesis

The synthesis typically begins with substituted indazole precursors such as 5-methyl-1H-indazole or 5-methyl-1-methyl-1H-indazole derivatives. These can be prepared via classical cyclization methods such as the Cadogan reaction or cyclization of substituted 2-nitrobenzaldehydes with hydrazine derivatives under reductive conditions.

  • Cadogan Reaction : Reduction of 2-nitrobenzaldehyde derivatives with triethyl phosphite or similar reagents to form the indazole ring.
  • Cyclization of 2-azidobenzaldehydes : Under copper or silver catalysis, 2-azidobenzaldehydes cyclize with amines to give indazole cores.

Introduction of the Methyl Group at the 5-Position

The methyl group at the 5-position is often introduced by starting with appropriately methyl-substituted nitrobenzaldehydes or via selective methylation of the indazole ring post-cyclization.

Functionalization at the 3-Position: Formation of the Methylamine Side Chain

The key step involves introducing the (methyl)aminomethyl group at the 3-position of the indazole ring. Common approaches include:

  • Reduction of Nitro to Amino Group Followed by Alkylation : Starting from 3-nitro-5-methylindazole, reduction to the corresponding amine is performed using iron powder and ammonium chloride in ethanol/water at 80°C, yielding 5-methyl-1H-indazol-3-amine with high efficiency (up to 99% yield).

  • Reductive Amination : The 3-position can be functionalized via reductive amination of 3-formyl-5-methylindazole with methylamine or formaldehyde and subsequent reduction steps.

  • Methylene Bridge Formation : Reaction of 3-halomethyl derivatives with methylamine under nucleophilic substitution conditions to form the aminomethyl side chain.

Formation of the Hydrochloride Salt

The free base [(5-Methyl-1H-indazol-3-yl)methyl]amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to improve stability and crystallinity.

Representative Synthetic Route Example

Step Reagents and Conditions Description Yield (%)
1 5-Methyl-2-nitrobenzaldehyde + hydrazine hydrate, reflux Cyclization to 5-methyl-1H-indazole core via Cadogan-type reaction Moderate to high (60-80%)
2 Fe powder, NH4Cl, EtOH/H2O, 80°C, 1 h Reduction of 3-nitro group to 3-amino group yielding 5-methyl-1H-indazol-3-amine 99%
3 Formaldehyde, methylamine, NaBH3CN, MeOH, rt Reductive amination to introduce aminomethyl group at 3-position Moderate to good (70-85%)
4 HCl gas or HCl in Et2O Formation of hydrochloride salt Quantitative

Analytical and Characterization Data

The synthesized compound is characterized by:

  • [^1H-NMR and ^13C-NMR Spectroscopy](pplx://action/followup) : Confirming the indazole ring, methyl group at C5, and aminomethyl substituent at C3.
  • High-Resolution Mass Spectrometry (HRMS) : Verifying molecular weight consistent with C9H12N3·HCl.
  • Infrared Spectroscopy (IR) : Identification of N-H stretching (3200–3400 cm⁻¹) and aromatic C=C vibrations.
  • HPLC Purity Analysis : Ensuring high purity (>95%) for research applications.

Comparative Analysis of Preparation Methods

Method Key Reagents Advantages Disadvantages Yield Range
Nitro Reduction (Fe/NH4Cl) Fe powder, NH4Cl, EtOH/H2O High yield, mild conditions, cost-effective Requires handling of iron powder, waste disposal Up to 99%
Reductive Amination Formaldehyde, methylamine, NaBH3CN Direct introduction of aminomethyl group Requires careful control of reductant, possible side reactions 70-85%
Halomethyl Substitution 3-Halomethylindazole, methylamine Straightforward nucleophilic substitution Preparation of halomethyl intermediate needed Moderate

Research Findings and Optimization Notes

  • The iron powder/ammonium chloride reduction method for converting nitro to amino groups is highly efficient and widely used for preparing 5-methyl-1H-indazol-3-amine, a key intermediate.

  • Reductive amination provides a versatile route to introduce the aminomethyl substituent directly, with optimization of pH and reductant quantity improving yields and minimizing side products.

  • Formation of the hydrochloride salt enhances compound stability and facilitates purification by crystallization.

  • Spectroscopic and chromatographic analyses confirm the structural integrity and purity of the final product, which is critical for subsequent biological or pharmacological studies.

Chemical Reactions Analysis

Types of Reactions: [(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted indazole derivatives, which can be further utilized in various applications.

Scientific Research Applications

[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in their heterocyclic cores and substituents, which influence their physicochemical and functional properties:

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
[(5-Methyl-1H-indazol-3-yl)methyl]amine HCl Indazole 5-CH₃, 3-CH₂NH₂·HCl ~223.7 (calculated) Primary amine, aromatic N-H
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine HCl Oxadiazole 5-CH₃, benzyl-CH₂NH₂·HCl 245.1 Primary amine, oxadiazole
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl Isoxazole 4-Cl-C₆H₄, CH₂NH₂·HCl 245.1 Primary amine, isoxazole
[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine diHCl Benzimidazole 5-OCH₃, CH₂NH₂·2HCl 250.1 Primary amine, benzimidazole

Key Observations :

  • Indazole vs. Benzimidazole/Isoxazole/Oxadiazole : Indazole’s fused benzene and pyrazole rings confer distinct electronic properties compared to benzimidazole (fused benzene and imidazole) or isoxazole/oxadiazole (five-membered rings with oxygen/nitrogen). These differences affect solubility, bioavailability, and interaction with biological targets .

Key Observations :

  • HCl is critical for stabilizing the amine as a crystalline salt, improving handling and storage .
  • Tin(II) chloride dihydrate () may serve as a reducing agent in analogous indazole synthesis.

CO₂ Capture (Comparative Insight) :

  • While methyl diethanol amine (MDEA) is used for CO₂ adsorption (), primary amines like the target compound may exhibit higher reactivity due to direct N-H bonding, albeit with trade-offs in stability .

Table 3: Adsorption Capacity Comparison

Adsorbent CO₂ Capacity (mmol/g) Mechanism Reference
aMDEA-MC 2.63 Chemical + physical
Target compound (hypothetical) Likely chemical Inferred

Research Findings and Implications

  • Bioactivity: The indazole core’s planar structure may enhance DNA intercalation or enzyme inhibition compared to non-fused heterocycles .
  • Thermal Stability : Hydrochloride salts generally exhibit higher decomposition temperatures than free bases, critical for industrial applications .
  • Limitations : The target compound’s methyl group may reduce solubility compared to polar substituents (e.g., -OCH₃), necessitating formulation optimization.

Biological Activity

[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and therapeutic potential.

The primary biological activity of this compound is attributed to its interaction with various molecular targets:

  • Tyrosine Kinases : The compound binds effectively to the hinge region of tyrosine kinases, which are crucial in cell signaling pathways. This interaction inhibits the activity of these kinases, disrupting signaling cascades that promote cell proliferation and survival.
  • Bcl2 Family Members : It also influences the Bcl2 family of proteins, which are key regulators of apoptosis. By modulating these proteins, the compound can induce programmed cell death in cancer cells .
  • p53/MDM2 Pathway : The compound has been shown to affect the p53/MDM2 pathway in a concentration-dependent manner, further enhancing its anticancer effects by promoting apoptosis in tumor cells .

The biochemical properties of this compound highlight its potential as an anticancer agent:

  • Inhibition of Cancer Cell Lines : Studies have demonstrated that this compound exhibits significant inhibitory effects against various cancer cell lines, including:
    • K562 (Chronic Myeloid Leukemia) : IC50 value of 5.15 µM.
    • A549 (Lung Cancer) : Effective growth inhibition.
    • PC-3 (Prostate Cancer) : Notable cytotoxicity.
    • Hep-G2 (Hepatoma) : Induction of apoptosis observed .

Research Findings and Case Studies

Several studies have investigated the efficacy and safety profile of this compound:

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity (Normal Cells)
K5625.1533.2 (HEK-293)
A549Not specifiedNot specified
PC-3Not specifiedNot specified
Hep-G2Not specifiedNot specified

Data represents mean values from multiple experiments .

Case Study: Antitumor Activity

In a recent study, this compound was tested for its antitumor activity using MTT assays against a panel of human cancer cell lines. The results indicated that this compound not only inhibited cell growth but also induced apoptosis through the activation of the p53 pathway and inhibition of Bcl2 family proteins .

Dosage and Toxicity

Research indicates that the effects of this compound vary with dosage. At lower doses, it effectively inhibits tumor growth without significant toxicity to normal cells. However, higher concentrations may lead to increased cytotoxicity, necessitating careful dosage optimization in therapeutic settings .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm structure via methyl group signals (δ ~2.5 ppm for indazole-CH₃) and aminomethyl protons (δ ~3.8–4.2 ppm). Aromatic protons appear as multiplets (δ ~7.0–8.5 ppm) .
  • FTIR : Identify N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1030–1250 cm⁻¹) .
  • X-ray Crystallography (SHELX) : Resolve crystal packing and hydrogen-bonding networks. Refinement with SHELXL ensures accuracy in bond angles and torsional parameters .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Advanced Research Focus
Contradictions often arise from assay conditions or structural analogs. Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare activity of analogs (e.g., cyclopropyl or methoxy substitutions) to identify critical functional groups .
  • Assay Standardization : Control variables like pH (amine protonation affects solubility) and solvent (DMSO vs. saline) .
  • Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays to rule out false positives .

What computational methods are used to predict the interaction of this compound with biological targets, and how reliable are these models?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock, Glide) : Predict binding modes to enzymes (e.g., kinases) by simulating interactions with active-site residues. Validate with experimental IC₅₀ values .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates reliable binding .
  • Limitations : Predictions may fail for flexible targets or allosteric sites. Experimental validation (e.g., X-ray co-crystallography) is critical .

What purification methods are recommended for this compound, especially when scaling up from milligram to gram quantities?

Q. Basic Research Focus

  • Lab-Scale : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) removes unreacted intermediates.
  • Industrial-Scale : Recrystallization from hot ethanol/water (3:1) achieves >99% purity. Centrifugal partition chromatography (CPC) reduces solvent use .
  • Analytical HPLC : Monitor purity with C18 columns (UV detection at 254 nm). Retention time consistency ensures batch reproducibility .

How does the hydrochloride salt form influence the compound's solubility and stability in various solvents, and what implications does this have for in vitro assays?

Q. Advanced Research Focus

  • Solubility : The HCl salt enhances water solubility (e.g., ~50 mg/mL in PBS) but reduces organic solvent compatibility. Pre-formulation studies with co-solvents (e.g., PEG 400) improve bioavailability .
  • Stability : Hydrochlorides are hygroscopic; storage under nitrogen at -20°C prevents decomposition. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .

What are the critical parameters to consider when designing a stability study for this compound under different storage conditions?

Q. Basic Research Focus

  • Temperature : Long-term stability at -20°C vs. accelerated degradation at 40°C.
  • Humidity : Moisture-sensitive samples require desiccants or vacuum-sealed packaging .
  • Light Exposure : Amber vials prevent photodegradation of the indazole core .
  • Analytical Metrics : Monitor purity via HPLC and quantify degradation products (e.g., free amine or oxidized indazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.